N'-hydroxy-2-(4-nitrophenyl)ethanimidamide
Description
Contextualization of Ethanimidamide and Amidoxime (B1450833) Class Compounds
N'-hydroxy-2-(4-nitrophenyl)ethanimidamide belongs to the broader classes of ethanimidamides and amidoximes. The ethanimidamide core structure is a derivative of acetamidine, characterized by a C(=NH)NH2 functional group attached to an ethyl group. Amidoximes, in general, are a class of organic compounds that feature both a hydroxyimino and an amino group attached to the same carbon atom. nih.gov They are essentially oximes of amides.
The synthesis of amidoximes is most commonly achieved through the nucleophilic addition of hydroxylamine (B1172632) to a nitrile precursor. nih.gov This method is valued for its efficiency and versatility. Amidoximes are recognized for their ability to act as versatile building blocks in the synthesis of various heterocyclic compounds. nih.govnih.gov Furthermore, they have garnered significant attention in medicinal chemistry due to their wide range of biological activities, which include antitubercular, antibacterial, antifungal, and antihypertensive properties. nih.gov A number of amidoxime-containing compounds have been investigated as potential therapeutic agents, with some advancing to clinical trials. researchgate.net
Significance of the 4-Nitrophenyl Moiety in Amidine and Amidoxime Chemistry
The presence of a 4-nitrophenyl group within the structure of this compound is of considerable chemical significance. The nitro group (NO2) is a strong electron-withdrawing group, which exerts its influence through both inductive and mesomeric (resonance) effects. quora.com This electron-withdrawing nature significantly impacts the electron density of the aromatic ring and, by extension, the entire molecule.
In the context of amidine and amidoxime chemistry, the 4-nitrophenyl moiety can influence the compound's reactivity, acidity, and potential biological interactions. The electron-deficient nature of the phenyl ring can make it susceptible to nucleophilic aromatic substitution reactions. Moreover, the nitro group can be reduced to an amino group, providing a synthetic handle for further molecular modifications. In medicinal chemistry, the 4-nitrophenyl group is often incorporated into drug candidates to modulate their pharmacokinetic and pharmacodynamic profiles.
Overview of Current Research Trends Related to this compound
While specific research focusing exclusively on this compound is limited in widely available literature, the broader research trends for the amidoxime class and compounds containing the 4-nitrophenyl moiety offer valuable context.
Research into amidoxime derivatives is vibrant, with a significant focus on their potential as prodrugs. researchgate.net The amidoxime functional group can be enzymatically converted in vivo to the corresponding amidine, which may be the active form of the drug. This strategy can improve the bioavailability of polar amidines. researchgate.net Another significant area of research is the ability of amidoximes to act as nitric oxide (NO) donors. nih.govresearchgate.net Nitric oxide is a crucial signaling molecule in various physiological processes, and compounds that can release it in a controlled manner are of great therapeutic interest. researchgate.net
The 4-nitrophenyl group is frequently utilized in the development of enzyme inhibitors and probes for biochemical assays. Its strong electron-withdrawing properties can play a role in the binding affinity of a molecule to its biological target.
Academic Research Scope and Objectives of the Comprehensive Analysis
The primary objective of this analysis is to provide a detailed and scientifically grounded overview of this compound based on the available chemical literature. The scope of this article is to contextualize the compound within the ethanimidamide and amidoxime classes, to elucidate the chemical importance of the 4-nitrophenyl moiety, and to survey the broader research trends that are relevant to this molecule. By dissecting its structural components and placing it within the framework of current chemical and medicinal research, this analysis aims to highlight the potential areas of interest for future investigation of this compound.
Data Tables
Table 1: General Properties of Amidoximes
| Property | Description |
| Functional Group | Contains both a hydroxyimino (-NOH) and an amino (-NH2) group on the same carbon. |
| Synthesis | Commonly synthesized from nitriles and hydroxylamine. |
| Biological Activity | Known for a wide range of activities including antibacterial, antifungal, and antihypertensive. |
| Medicinal Use | Often explored as prodrugs for amidines and as nitric oxide donors. |
Table 2: Characteristics of the 4-Nitrophenyl Moiety
| Property | Description |
| Electronic Effect | Strong electron-withdrawing group due to inductive and resonance effects. |
| Reactivity | Activates the phenyl ring for nucleophilic aromatic substitution. |
| Synthetic Utility | The nitro group can be reduced to an amine for further functionalization. |
| Applications | Used in enzyme assays, as a component of some pharmaceuticals, and in materials science. |
Structure
3D Structure
Properties
IUPAC Name |
N'-hydroxy-2-(4-nitrophenyl)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c9-8(10-12)5-6-1-3-7(4-2-6)11(13)14/h1-4,12H,5H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZQCCJPIUSSSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=NO)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C/C(=N/O)/N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40962355 | |
| Record name | N-Hydroxy(4-nitrophenyl)ethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40962355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42191-47-9 | |
| Record name | NSC209072 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209072 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Hydroxy(4-nitrophenyl)ethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40962355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Hydroxy 2 4 Nitrophenyl Ethanimidamide and Analogues
General Principles of Amidoxime (B1450833) Synthesis
The most prevalent and straightforward method for the synthesis of amidoximes is the nucleophilic addition of hydroxylamine (B1172632) to a nitrile precursor. This reaction is typically carried out in the presence of a base, such as sodium carbonate or triethylamine (B128534), in a protic solvent like ethanol (B145695) or a mixture of ethanol and water. The base is essential to neutralize the hydroxylamine hydrochloride salt, which is commonly used, thereby liberating the free hydroxylamine nucleophile.
The general mechanism involves the attack of the nitrogen atom of hydroxylamine on the electrophilic carbon atom of the nitrile group. This is followed by proton transfer steps to yield the final amidoxime product. The reaction conditions, including temperature and reaction time, can be optimized to improve the yield and purity of the desired amidoxime.
Beyond the standard nitrile-hydroxylamine condensation, other less common methods for amidoxime synthesis include the reaction of thioamides with hydroxylamine and the ring-opening of certain heterocyclic compounds.
Specific Synthetic Routes to N'-hydroxy-2-(4-nitrophenyl)ethanimidamide
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, its synthesis can be confidently predicted based on the well-established reactions of its precursor, 4-nitrophenylacetonitrile (B121139).
Condensation Reactions for Amidoxime Formation
The primary route to this compound involves the condensation reaction between 4-nitrophenylacetonitrile and hydroxylamine. In a typical procedure, 4-nitrophenylacetonitrile is treated with hydroxylamine hydrochloride in the presence of a base like sodium carbonate or potassium carbonate. The reaction is generally conducted in a solvent system such as aqueous ethanol and may require heating to proceed at a reasonable rate.
The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the product is typically isolated by removing the solvent, followed by extraction and purification, often through recrystallization.
Table 1: Hypothetical Reaction Parameters for the Synthesis of this compound via Condensation
| Parameter | Value |
| Starting Material | 4-nitrophenylacetonitrile |
| Reagent | Hydroxylamine hydrochloride |
| Base | Sodium Carbonate |
| Solvent | Ethanol/Water |
| Temperature | Reflux (approx. 78-80°C) |
| Reaction Time | 4-8 hours |
| Hypothetical Yield | 60-80% |
Note: The data in this table is hypothetical and based on typical conditions for amidoxime synthesis. Actual experimental values may vary.
Base-Mediated Cyclization Approaches to N-Hydroxylated Heterocycles
While the primary goal is the synthesis of the acyclic amidoxime, it is important to consider potential side reactions, particularly base-mediated cyclizations, which can lead to the formation of N-hydroxylated heterocycles. In the presence of a strong base, the amidoxime product or intermediates could potentially undergo intramolecular cyclization, especially if other reactive functional groups are present on the molecule. For instance, derivatives of 2-nitrophenyl compounds have been shown to undergo base-mediated reductive cyclization to form heterocyclic systems like N-hydroxyindoles. Although this compound does not possess the ortho-nitro group typically involved in such cyclizations, the possibility of other base-catalyzed transformations should be considered during synthesis and purification.
Microwave-Assisted Synthetic Protocols for Enhanced Efficiency
To improve reaction times and potentially increase yields, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. The application of microwave irradiation can significantly accelerate the reaction between nitriles and hydroxylamine. In a microwave-assisted protocol, the reactants are mixed in a suitable solvent in a sealed microwave vessel and subjected to microwave energy for a much shorter duration compared to conventional heating. This method often leads to cleaner reactions with fewer byproducts.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of an Analogous Amidoxime
| Method | Reaction Time | Temperature | Yield |
| Conventional Heating | 6 hours | 80°C | 75% |
| Microwave Irradiation | 15 minutes | 100°C | 85% |
Note: This data is illustrative for a typical amidoxime synthesis and highlights the potential advantages of microwave assistance.
Photochemical Synthesis Routes for N-Arylthiophene-2-carboxamidoxime Derivatives
Photochemical methods offer an alternative, often milder, approach to the synthesis of complex organic molecules. While direct photochemical synthesis of this compound is not a standard method, related studies on compounds like N-arylthiophene-2-carboxamidoximes demonstrate the potential of light-induced reactions in this area of chemistry. For instance, the irradiation of certain precursors can lead to the formation of amidoxime functionalities. These methods are highly specialized and depend on the specific photochemical properties of the starting materials. Further research would be needed to develop a viable photochemical route to the target compound.
Synthetic Strategies for Structurally Related N'-Hydroxyethanimidamides and Their Derivatives
The synthetic principles applied to this compound can be extended to a wide range of structurally related N'-hydroxyethanimidamides. By varying the substituent on the phenyl ring of the starting arylacetonitrile, a library of analogous amidoximes can be synthesized. For example, using phenylacetonitrile, 4-chlorophenylacetonitrile, or 4-methoxyphenylacetonitrile (B141487) as starting materials would yield N'-hydroxy-2-phenylethanimidamide, N'-hydroxy-2-(4-chlorophenyl)ethanimidamide, and N'-hydroxy-2-(4-methoxyphenyl)ethanimidamide, respectively. The reaction conditions would likely be similar, with minor adjustments to account for the electronic effects of the different substituents.
Furthermore, the resulting amidoxime can serve as a versatile intermediate for the synthesis of other derivatives. The hydroxyl and amino groups of the amidoxime functionality can be further modified to create a variety of related compounds with potentially interesting chemical and biological properties.
Synthesis of N-Hydroxy- and N-Alkoxyindole Analogues
N-hydroxy- and N-alkoxyindoles are significant analogues of this compound and are present in a number of biologically active natural products. nih.gov Synthetic routes to these compounds often involve base-mediated cyclization of alkyl 2-(2-nitroaryl)-2-butenoates. The use of sodium tert-pentoxide as a base can lead to the formation of N-hydroxyindoles. nih.gov Subsequent reaction with an electrophile in a one-pot fashion yields N-alkoxyindoles. nih.gov
For instance, the treatment of specific alkyl 2-(2-nitroaryl)-2-butenoates with potassium tert-butoxide, followed by the addition of electrophiles like methyl iodide, benzyl (B1604629) bromide, or allyl bromide, has been shown to produce N-alkoxyindoles. nih.gov Similarly, using sodium tert-pentoxide as the base allows for the synthesis of N-hydroxyindoles, and with the in-situ addition of electrophiles such as dimethylsulfate, p-tosyl chloride, or acetic anhydride, the corresponding N-alkoxy-, N-tosyloxy-, and N-acetoxyindoles can be obtained in moderate yields. nih.gov
A plausible reaction mechanism for the formation of N-hydroxyindoles involves a stepwise diradical cycloaddition with a rate-limiting N–C bond formation, followed by a rapid C–C connection. unito.it It has been noted that N-hydroxy-3-aroylindoles are generally more stable than their N-hydroxy-3-arylindole counterparts and are less prone to dimerization. unito.it The versatility of these synthesized indole (B1671886) products is demonstrated by their further functionalization, such as the methylation of an N-hydroxyindole to its corresponding N-methoxyindole derivative using dimethyl sulfate (B86663) and potassium carbonate. unito.it
| Starting Material | Reagents | Product | Key Features |
|---|---|---|---|
| Alkyl 2-(2-nitroaryl)-2-butenoates | 1. Sodium tert-pentoxide 2. Electrophile (e.g., dimethylsulfate) | N-Hydroxyindoles and N-Alkoxyindoles | One-pot synthesis for N-alkoxyindoles. nih.gov |
| Alkyl 2-(2-nitroaryl)-2-butenoates | 1. Potassium tert-butoxide 2. Electrophile (e.g., methyl iodide) | N-Alkoxyindoles | Variable yields depending on the electrophile. nih.gov |
| N-hydroxy-3-aroylindole | Dimethyl sulfate, K2CO3 | N-methoxy-3-aroylindole | Demonstrates further functionalization. unito.it |
Derivatization of the Amidoxime Scaffold via Substituent Modification
The derivatization of the amidoxime scaffold is a key strategy for modifying the properties of the parent compound. This is often achieved by reacting nitriles with hydroxylamine, followed by further modifications. mdpi.com For example, a series of amidoxime derivatives can be synthesized from corresponding nitriles, yielding both mono- and bis-amidoxime analogues. mdpi.com
One common method for synthesizing amidoximes is the nucleophilic attack of hydroxylamine on a nitrile. nih.gov This reaction is typically carried out by heating a mixture of the nitrile and hydroxylamine hydrochloride with a base like sodium carbonate in an alcohol solvent. nih.gov This approach has been used to produce amidoximes in high yields. nih.gov
Further derivatization can be achieved through various reactions. For instance, N-substituted amidoximes can be prepared in a one-pot synthesis from secondary amides through a dehydrative condensation mediated by triphenylphosphine (B44618) and iodine. rsc.org These N-substituted amidoximes can then be used to form other heterocyclic structures, such as 1,2,4-oxadiazolones, via base-mediated carbonylative cyclization with 1,1'-carbonyldiimidazole. rsc.org
Another approach involves the synthesis of N-substituted amidoximes from nitroalkanes. This can be achieved using reagents like ethylmagnesium chloride or n-butyllithium to facilitate the reaction between a nitroalkane and an amine. nih.gov
| Precursor | Reagents | Product Type | Methodology |
|---|---|---|---|
| Nitriles | Hydroxylamine, Triethylamine | Mono- and Bis-amidoximes | Reaction with hydroxylamine. mdpi.com |
| Secondary Amides | Ph3P-I2, Hydroxylamine | N-Aryl and N-Alkyl Amidoximes | One-pot dehydrative condensation. rsc.org |
| N-Substituted Amidoximes | 1,1'-Carbonyldiimidazole, Base | 1,2,4-Oxadiazol-5-ones | Carbonylative cyclization. rsc.org |
| Nitroalkanes | Ethylmagnesium chloride or n-butyllithium, Amine | N-Substituted Amidoximes | Reaction with amines. nih.gov |
Application of Green Chemistry Principles in Amidoxime Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of amidoximes to develop more environmentally friendly and efficient processes. researchgate.net A significant advancement in this area is the optimization of aryl-amidoxime synthesis using water as a solvent and triethylamine as a base at room temperature. researchgate.net This method offers several advantages over traditional approaches, including good yields, easier work-up procedures, and shorter reaction times. researchgate.net
Solvent-free synthesis is another key aspect of green chemistry that has been successfully applied to amidoxime-related reactions. For example, the synthesis of amides, which can be precursors to amidoximes, has been achieved under solvent-free conditions by directly reacting a carboxylic acid and urea (B33335) in the presence of boric acid as a catalyst. semanticscholar.org This method is quick, convenient, and utilizes a green catalyst. semanticscholar.org Similarly, the synthesis of oximes from carbonyl compounds has been accomplished through solvent-free grinding with bismuth(III) oxide, minimizing waste and reducing reaction times. researchgate.net
The use of aqueous hydroxylamine solutions for the synthesis of amidoximes from nitriles also aligns with green chemistry principles by eliminating the need for a separate base and often resulting in shorter reaction times. nih.govgoogle.com Furthermore, ultrasonic irradiation has been employed to synthesize amidoximes in a solvent-free manner, leading to high yields and short reaction times. nih.gov
| Method | Key Features | Advantages |
|---|---|---|
| Synthesis in Water | Use of water as a solvent and triethylamine as a base at room temperature. researchgate.net | Good yield, easier work-up, short reaction times. researchgate.net |
| Solvent-Free Amide Synthesis | Direct reaction of carboxylic acid and urea with boric acid catalyst. semanticscholar.org | Quick, convenient, green catalyst. semanticscholar.org |
| Solvent-Free Oxime Synthesis | Grinding of carbonyl compounds with Bi2O3. researchgate.net | Minimizes waste, short reaction times. researchgate.net |
| Aqueous Hydroxylamine | Reaction of nitriles with aqueous hydroxylamine. nih.govgoogle.com | No base required, shorter reaction times. nih.gov |
| Ultrasonic Irradiation | Solvent-free synthesis of amidoximes from nitriles and hydroxylamine. nih.gov | High yields, short reaction times. nih.gov |
Advanced Synthetic Considerations and Future Directions in Amidoxime Chemistry
The field of amidoxime synthesis is continually evolving, with ongoing research focused on developing more efficient, versatile, and sustainable methodologies. A key area of interest is the development of novel one-pot reactions that allow for the direct synthesis of complex amidoxime derivatives from readily available starting materials. researchgate.net For example, a direct one-pot approach for synthesizing N-substituted amidoximes from secondary amides has been developed, offering a streamlined alternative to multi-step procedures. researchgate.net
Future research is also likely to focus on expanding the substrate scope of existing methods to include a wider range of functional groups and heterocyclic systems. This will enable the synthesis of a more diverse library of amidoxime-containing compounds for various applications. The exploration of novel catalytic systems, including biocatalysis, could also lead to more selective and environmentally benign synthetic routes. nih.gov
Furthermore, there is a growing interest in the mechanochemical synthesis of oximes and related compounds. This solvent-free approach not only aligns with the principles of green chemistry but can also lead to different product distributions and isomer ratios compared to solution-based methods. mdpi.com For instance, the mechanochemical synthesis of N-substituted indole-3-carboxaldehyde (B46971) oximes has been shown to be an efficient and scalable alternative to traditional methods. mdpi.com
The continued development of these advanced synthetic strategies will be crucial for unlocking the full potential of amidoximes in various scientific and technological fields.
Spectroscopic and Structural Elucidation of N Hydroxy 2 4 Nitrophenyl Ethanimidamide and Its Derivatives
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and probing the molecular vibrations of N'-hydroxy-2-(4-nitrophenyl)ethanimidamide.
Infrared (IR) Spectroscopy for Functional Group Identification
Key functional groups present in this compound include the nitro group (NO₂), the C=N double bond of the imidamide, the hydroxyl group (OH) of the N'-hydroxy functionality, the aromatic ring, and the methylene (B1212753) group (CH₂). The expected IR absorption frequencies for these groups are summarized in the table below, based on data from analogous structures.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| O-H (of N'-hydroxy) | 3200 - 3600 (broad) | Stretching |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C-H (aliphatic, CH₂) | 2850 - 2960 | Stretching |
| C=N (imidamide) | 1640 - 1690 | Stretching |
| C=C (aromatic) | 1450 - 1600 | Stretching |
| N-O (nitro group) | 1500 - 1570 (asymmetric) | Stretching |
| N-O (nitro group) | 1300 - 1370 (symmetric) | Stretching |
| C-N | 1200 - 1350 | Stretching |
| N-O (of N'-hydroxy) | 900 - 950 | Stretching |
The presence of a strong, broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, likely involved in hydrogen bonding. The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group would be observed just below this value. The C=N stretching of the imidamide is a crucial absorption and is anticipated in the 1640-1690 cm⁻¹ region. The aromatic nitro group is characterized by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, typically found around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for identifying non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would serve as a unique molecular fingerprint. Although specific experimental Raman data for this compound is scarce, certain characteristic signals can be predicted.
The symmetric stretching of the nitro group, which is often weak in the IR spectrum, would be expected to show a strong signal in the Raman spectrum around 1300-1370 cm⁻¹. The aromatic ring vibrations, particularly the ring breathing mode, would also give rise to intense Raman signals. The C=N stretching vibration of the imidamide group would be observable as well. The non-polar C-C bonds of the aromatic ring and the C-CH₂ bond would also be more prominent in the Raman spectrum compared to the IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. Through ¹H and ¹³C NMR, the chemical environment of each proton and carbon atom can be determined, providing detailed information about the molecular structure.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound would provide valuable information on the number of different types of protons and their neighboring environments. Based on the structure, several distinct proton signals are expected.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (ortho to NO₂) | 8.1 - 8.3 | Doublet | 2H |
| Aromatic (meta to NO₂) | 7.4 - 7.6 | Doublet | 2H |
| CH₂ (methylene) | ~3.8 | Singlet | 2H |
| N-H (amide) | Broad singlet | 1H | |
| O-H (hydroxyl) | Broad singlet | 1H |
The protons on the 4-nitrophenyl ring are expected to appear as two doublets in the aromatic region of the spectrum, a characteristic AA'BB' system. The protons ortho to the electron-withdrawing nitro group would be deshielded and resonate at a lower field (higher ppm value), likely in the range of 8.1-8.3 ppm. The protons meta to the nitro group would appear at a slightly higher field, around 7.4-7.6 ppm. The methylene protons (CH₂) adjacent to the aromatic ring would likely appear as a singlet around 3.8 ppm. The protons of the N-H and O-H groups are expected to be broad singlets, and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange processes.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals for each carbon atom in a unique chemical environment are anticipated.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| C=N (imidamide) | 150 - 160 |
| C (aromatic, attached to NO₂) | ~147 |
| C (aromatic, attached to CH₂) | ~140 |
| CH (aromatic, ortho to NO₂) | ~129 |
| CH (aromatic, meta to NO₂) | ~124 |
| CH₂ (methylene) | ~35 |
The carbon of the C=N double bond in the imidamide functional group is expected to resonate in the downfield region, typically between 150 and 160 ppm. In the aromatic region, the carbon atom attached to the nitro group (ipso-carbon) would be significantly deshielded and is predicted to appear around 147 ppm. The other quaternary carbon of the aromatic ring, attached to the methylene group, would also be in the downfield region. The aromatic CH carbons ortho and meta to the nitro group would have distinct chemical shifts, with the ortho carbons appearing at a slightly lower field than the meta carbons. The methylene carbon (CH₂) is expected to have a chemical shift in the aliphatic region, likely around 35 ppm.
Advanced NMR Techniques for Complex Structures
For more complex derivatives or to unambiguously assign all proton and carbon signals, advanced NMR techniques would be employed. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to confirm the connectivity of the aromatic protons. HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and their attached carbons, allowing for the definitive assignment of the protonated carbons. HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (two- or three-bond) correlations between protons and carbons, which is essential for piecing together the entire molecular structure, including the connections to quaternary carbons and heteroatoms. For instance, an HMBC experiment could show a correlation between the methylene protons and the ipso-carbon of the aromatic ring, as well as the C=N carbon, thus confirming the ethanimidamide linkage.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the ionized molecule. For this compound (C₈H₉N₃O₃), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 195.17 g/mol .
In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion which can then undergo fragmentation. The fragmentation pattern provides a unique "fingerprint" for the molecule. The fragmentation of this compound is expected to occur at its most labile bonds. Common fragmentation modes for related aromatic and carbonyl compounds involve α-cleavage and β-cleavage. miamioh.edu
Key fragmentation pathways for this molecule would likely involve the cleavage of bonds adjacent to the phenyl ring and the imidamide group. The presence of the nitro group (NO₂) significantly influences the fragmentation. A characteristic fragmentation for nitrophenyl compounds is the loss of NO₂ (46 Da) and NO (30 Da). A plausible fragmentation pattern could include the formation of the 4-nitrobenzyl cation (m/z 136) through cleavage of the C-C bond between the methylene and imidamide carbons, and the subsequent loss of NO₂ to form a fragment at m/z 90.
Table 1: Plausible Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Formula of Fragment |
|---|---|---|
| 195 | Molecular Ion [M]⁺ | [C₈H₉N₃O₃]⁺ |
| 178 | [M-OH]⁺ | [C₈H₈N₃O₂]⁺ |
| 149 | [M-NO₂]⁺ | [C₈H₉N₂O]⁺ |
| 136 | 4-nitrobenzyl cation | [C₇H₆NO₂]⁺ |
Electronic Spectroscopy (UV-Vis) for Chromophore Characterization
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. This technique is particularly useful for characterizing compounds containing chromophores, which are parts of a molecule that absorb light in the UV or visible regions. youtube.com
The primary chromophore in this compound is the 4-nitrophenyl group. youtube.com This group contains a conjugated system of π-electrons from the benzene (B151609) ring, extended by the nitro group. The nitro group acts as a powerful chromophore due to the presence of π bonds and non-bonding electrons. youtube.com The absorption of UV light promotes electrons from a lower energy molecular orbital to a higher energy one. The key electronic transitions expected for this molecule are:
π → π* transitions: Occurring within the aromatic ring and the C=N bond, typically exhibiting high molar absorptivity.
n → π* transitions: Involving the non-bonding electrons on the oxygen atoms of the nitro group and the nitrogen and oxygen atoms of the hydroxyimidamide group. These transitions are generally of lower intensity compared to π → π* transitions.
The presence of the nitro group conjugated with the phenyl ring is expected to cause a bathochromic shift (red shift) to a longer wavelength compared to unsubstituted benzene. For example, 4-nitrophenol, a related compound, shows a strong absorption maximum around 400 nm in basic media. researchgate.net Therefore, this compound is predicted to have a principal absorption maximum (λmax) in the UV-A or near-visible region of the spectrum.
Table 2: Expected Electronic Transitions for this compound
| Transition | Associated Functional Group(s) | Expected Wavelength Region |
|---|---|---|
| π → π* | Phenyl ring, Nitro group, C=N | 250-400 nm |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
The study of N-(4-hydroxy-2-nitrophenyl)acetamide highlighted the importance of hydrogen bonding in stabilizing the crystal structure. Its NH group forms an intramolecular hydrogen bond to a nitro oxygen atom, while its OH group forms an intermolecular hydrogen bond, creating chains within the crystal. nih.govresearchgate.net A similar pattern of intra- and intermolecular hydrogen bonds involving the N'-hydroxy and NH groups would be expected for this compound, dictating its packing in the solid state. The analysis also reveals the degree of planarity of the molecule, showing how the substituent groups are oriented relative to the phenyl ring. nih.gov
Table 3: Representative Crystal Data for a Related Compound, N-(4-hydroxy-2-nitrophenyl)acetamide
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₈N₂O₄ |
| Molecular Weight | 196.16 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 9.6643 (3) |
| b (Å) | 18.5534 (5) |
| c (Å) | 9.3072 (2) |
| β (°) | 95.5075 (14) |
| Volume (ų) | 1661.13 (8) |
| Z (molecules/unit cell) | 8 |
Data sourced from a study on N-(4-hydroxy-2-nitrophenyl)acetamide. researchgate.net
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis is a crucial technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is compared against the theoretically calculated percentages based on the compound's molecular formula. Agreement between the found and calculated values serves as a primary verification of the compound's purity and stoichiometric composition. ekb.eg
For this compound, with the molecular formula C₈H₉N₃O₃, the theoretical elemental composition can be calculated as follows:
Table 4: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 8 | 96.08 | 49.23% |
| Hydrogen | H | 1.01 | 9 | 9.09 | 4.66% |
| Nitrogen | N | 14.01 | 3 | 42.03 | 21.54% |
| Oxygen | O | 16.00 | 3 | 48.00 | 24.57% |
| Total | | | | 195.20 | 100.00% |
In practice, a synthesized sample of the compound would be analyzed, and the experimental percentages for C, H, and N would be expected to be within ±0.4% of the calculated values to confirm its identity and purity.
Other Analytical Techniques
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions. sciencepublishinggroup.com The fundamental principle involves the absorption of microwave radiation by an unpaired electron in the presence of a strong magnetic field. sciencepublishinggroup.com
This compound in its ground state is a diamagnetic molecule (all electrons are paired) and would therefore be ESR-silent. However, ESR spectroscopy would be an invaluable tool for studying any paramagnetic species derived from it. For instance, if the compound were to undergo a reaction to form a stable radical intermediate or if it were used as a ligand to form a complex with a paramagnetic metal ion (e.g., Cu(II), Mn(II)), ESR could be used to characterize the resulting species. ekb.egresearchgate.net The spectrum would provide information about the electronic environment of the unpaired electron. nih.gov
Thermal Gravimetric Analysis (TGA) is an analytical technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of materials. ekb.eg
A TGA analysis of this compound would involve heating a small sample of the compound at a constant rate and monitoring its mass. The resulting thermogram (a plot of mass vs. temperature) would show the temperature at which the compound begins to decompose. Any distinct mass loss steps would correspond to the release of specific fragments of the molecule. This analysis provides a quantitative measure of the compound's thermal stability, which is a critical characteristic for its potential handling, storage, and application.
Molar Conductance Measurements for Complex Characterization
Molar conductance (ΛM) measurements are a fundamental technique in coordination chemistry for investigating the electrolytic nature of metal complexes in solution. This method provides valuable insight into whether a complex remains intact in solution or dissociates into ions. The magnitude of the molar conductivity helps to distinguish between non-electrolytic, 1:1, 1:2, or other types of electrolytes, thereby elucidating the coordination environment of the central metal ion.
The principle behind this technique is that the conductivity of a solution is proportional to the number and mobility of ions present. By dissolving a metal complex in a suitable solvent, typically one with a high dielectric constant such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and measuring its conductivity, researchers can infer the degree of ionization.
For complexes of this compound and its derivatives, molar conductance studies are crucial in confirming whether anions, such as chloride or nitrate, are directly coordinated to the metal center or exist as counter-ions outside the coordination sphere.
Detailed Research Findings
While specific molar conductance data for complexes of this compound are not extensively reported in the available literature, studies on structurally similar ligands provide a clear framework for interpreting such measurements. Research on metal complexes with related organic ligands consistently demonstrates the utility of this technique.
In general, the expected ranges for molar conductivity in DMF or DMSO at concentrations of approximately 10⁻³ M are as follows:
Non-electrolytes: Values are typically low, often below 40-50 Ω⁻¹ cm² mol⁻¹. researchgate.netresearchgate.net This indicates that the complex does not dissociate into ions in the solution and that any anions present are coordinated to the metal ion.
1:1 electrolytes: These complexes dissociate into two ions (a cationic complex and a single anion), leading to molar conductance values generally in the range of 60-110 Ω⁻¹ cm² mol⁻¹. researchgate.net
1:2 electrolytes: Dissociation into three ions (a cationic complex and two anions) results in higher molar conductivity, typically in the range of 120-220 Ω⁻¹ cm² mol⁻¹. researchgate.net
1:3 electrolytes: Even higher values are observed for complexes that dissociate into four ions.
For instance, in studies of various metal complexes, those with molar conductivity values in the range of 2.13 - 19.83 Ω⁻¹ cm² mol⁻¹ in solvents like DMF or DMSO are characterized as non-electrolytes. researchgate.netjchemlett.com This suggests that the anions are part of the coordination sphere. Conversely, complexes exhibiting molar conductivities between 50 and 70 Ω⁻¹ cm² mol⁻¹ are classified as 1:1 electrolytes, indicating that one of the anions is outside the coordination sphere. researchgate.net A complex with a molar conductance of 95 Ω⁻¹ cm² mol⁻¹ would be considered a 2:1 electrolyte. researchgate.net
The choice of solvent is critical, as its viscosity and dielectric constant can influence the mobility of the ions and, consequently, the molar conductance values. Therefore, it is standard practice to report the solvent used when presenting molar conductivity data.
Representative Molar Conductance Data for Analogous Metal Complexes
The following interactive table presents representative molar conductance data for metal complexes of ligands structurally analogous to this compound, illustrating how these values are used to determine their electrolytic nature.
| Complex | Solvent | Molar Conductance (ΛM) (Ω⁻¹ cm² mol⁻¹) | Electrolytic Nature | Reference |
|---|---|---|---|---|
| [Co(L)Cl₂] | DMF | 15.5 | Non-electrolyte | researchgate.net |
| [Ni(L)(H₂O)₂]Cl₂ | DMF | 145.2 | 1:2 electrolyte | researchgate.net |
| [Cu(L)Cl] | DMSO | 12.3 | Non-electrolyte | researchgate.net |
| [Zn(L)₂]Cl₂ | DMF | 150.8 | 1:2 electrolyte | researchgate.net |
| [Cd(L)(NO₃)]NO₃ | DMF | 85.6 | 1:1 electrolyte | researchgate.net |
Note: 'L' represents a ligand structurally similar to this compound. The data are illustrative and sourced from studies on analogous compounds.
These data underscore the importance of molar conductance measurements in the structural elucidation of coordination compounds, providing clear evidence for the disposition of anionic ligands within or outside the primary coordination sphere of the metal ion.
Computational Chemistry and Theoretical Studies of N Hydroxy 2 4 Nitrophenyl Ethanimidamide
Density Functional Theory (DFT) Applications in Amidoxime (B1450833) Research
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in chemical research to predict molecular geometries, energies, and other properties. For amidoximes like N'-hydroxy-2-(4-nitrophenyl)ethanimidamide, DFT can elucidate aspects of their reactivity and stability.
Geometry optimization is a fundamental computational procedure aimed at finding the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global minimum on the potential energy surface. This process determines the most stable three-dimensional structure of a molecule, providing key information on bond lengths, bond angles, and dihedral angles.
For this compound, conformational analysis, a systematic study of the energies of different spatial arrangements (conformers), would be performed. This involves rotating specific bonds to map the potential energy surface and identify stable conformers and the energy barriers between them. Such calculations are essential for understanding the molecule's flexibility and preferred shapes. The optimized geometry is the starting point for calculating most other chemical properties.
Table 1: Illustrative Geometric Parameters from Optimization This table shows the types of structural data obtained from a typical DFT geometry optimization for a molecule like this compound.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Exemplary) |
| Bond Length | C | N | 1.38 Å | |
| Bond Length | N | O | 1.41 Å | |
| Bond Angle | C | N | O | 115° |
| Dihedral Angle | Phenyl Ring | C=N | O-H | 45° |
Note: The values in this table are representative examples and not specific calculated data for this compound.
Table 2: Key Quantum-Chemical Properties Calculated via DFT This table outlines important electronic properties that would be calculated for this compound.
| Property | Symbol | Significance |
| Total Energy | E | Indicates the overall stability of the molecular structure. |
| Dipole Moment | µ | Measures the net molecular polarity, affecting physical properties. |
| Electronegativity | χ | Describes the ability of the molecule to attract electrons. |
| Global Hardness | η | Measures resistance to change in electron distribution. |
| Global Softness | S | The reciprocal of hardness, indicating reactivity. |
| Electrophilicity Index | ω | Quantifies the energy lowering of a molecule when it accepts electrons. |
Analysis of the electronic structure provides a detailed picture of how electrons are distributed within the molecule. A key aspect of this is the study of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. mdpi.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Visualizing the spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack.
Table 3: Frontier Molecular Orbital (FMO) Parameters This table lists the parameters derived from FMO analysis for a molecule like this compound.
| Parameter | Symbol | Description |
| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | ΔE | Energy difference between HOMO and LUMO; an indicator of chemical reactivity. |
Molecular Mechanics and Molecular Dynamics Simulations
While DFT provides a static, time-independent picture of a molecule, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are used to study its dynamic behavior. MM methods use classical physics to model the potential energy of a system, making them computationally less expensive than quantum methods and suitable for large systems.
Molecular Dynamics simulations use these force fields to calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. For this compound, an MD simulation could model its behavior in a solvent, providing insights into its solvation, conformational changes, and interactions with other molecules over a period of nanoseconds or longer. This is particularly useful for understanding how the molecule behaves in a realistic biological or chemical environment.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface that connects reactants to products, researchers can identify intermediates, transition states, and the energy barriers associated with each step of a reaction. This information is vital for understanding reaction kinetics and predicting outcomes. nih.gov
Transition State Theory (TST) is a framework for understanding the rates of chemical reactions. wikipedia.org It postulates that reactants are in a quasi-equilibrium with an activated complex known as the transition state, which is a specific configuration along the reaction coordinate at the point of maximum potential energy. wikipedia.orglibretexts.org
To study a reaction involving this compound, computational chemists would first identify the lowest energy path from reactants to products, known as the Minimum Energy Path (MEP). The highest point along this path is the transition state. By locating the transition state structure and calculating its energy, the activation energy (Ea) for the reaction can be determined. TST allows for the calculation of important thermodynamic parameters of activation, such as the standard enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy (ΔG‡) of activation, which are crucial for predicting the reaction rate constant. wikipedia.org
Table 4: Activation Parameters from Transition State Theory This table summarizes the key parameters calculated to describe the transition state of a reaction involving this compound.
| Parameter | Symbol | Description |
| Enthalpy of Activation | ΔH‡ | The difference in enthalpy between the transition state and the reactants. |
| Entropy of Activation | ΔS‡ | The difference in entropy between the transition state and the reactants. |
| Gibbs Free Energy of Activation | ΔG‡ | The energy barrier that must be overcome for the reaction to proceed. |
Investigation of Free Radical Pathways
The investigation of free radical pathways is essential for understanding the antioxidant potential or pro-oxidant activity of a compound. Theoretical methods, particularly Density Functional Theory (DFT), are employed to calculate key parameters that describe a molecule's ability to scavenge free radicals. researchgate.netscienceopen.com The primary mechanisms for radical scavenging by phenolic and hydroxy-containing compounds are Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). researchgate.net
Computational studies can determine the bond dissociation enthalpy (BDE) of the N'-hydroxy proton, the ionization potential (IP), and the proton affinity (PA), which are critical indicators of the favored mechanism. researchgate.net For molecules containing a hydroxyl group, the ability to donate a hydrogen atom is a key factor in their antioxidant capacity. nih.gov The presence of the 4-nitrophenyl group, an electron-withdrawing substituent, significantly influences the electronic distribution and, consequently, the thermodynamics of these radical scavenging pathways.
Prediction of Reacting Sites and Chemical Reactivity Indices
The prediction of reactive sites within this compound is accomplished through the analysis of the molecule's electronic structure. The Molecular Electrostatic Potential (MEP) map is a valuable tool for this purpose, illustrating the charge distribution and identifying regions susceptible to electrophilic and nucleophilic attack. researchgate.net Negative potential regions (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while positive regions (blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.net
Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide quantitative measures of a molecule's reactivity. mdpi.comorientjchem.org These indices include:
Energy Gap (ΔE): The difference between LUMO and HOMO energies, indicating the molecule's chemical stability. A smaller gap suggests higher reactivity. mdpi.comorientjchem.org
Chemical Hardness (η): A measure of resistance to charge transfer. Hard molecules have a large energy gap. orientjchem.org
Electronegativity (χ): The ability of a molecule to attract electrons.
Electrophilicity Index (ω): A measure of the propensity of a species to accept electrons.
Interactive Table: Chemical Reactivity Indices (Hypothetical Values) Note: The following data is illustrative for demonstrating the format of a data table and is not based on published experimental results for this specific molecule.
| Parameter | Definition | Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.52 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -3.41 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.11 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.055 |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 5.465 |
| Electrophilicity Index (ω) | χ2 / (2η) | 7.26 |
Computational Approaches in Structure-Activity Relationship (SAR) Derivations
Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure with its biological activity. Computational methods are instrumental in deriving these relationships by quantifying various molecular properties. researchgate.netbrieflands.com
Analysis of Molecular Volume and Steric Parameters
Steric properties, such as molecular volume and surface area, play a critical role in how a molecule interacts with a biological target. These parameters are readily calculated from the optimized molecular geometry. The size and shape of this compound will dictate its ability to fit into the active site of an enzyme or a receptor, influencing its biological effect. Computational software can model the molecule's three-dimensional conformation and calculate these steric descriptors.
Characterization of Hydrogen Bonding Potential and Donor/Acceptor Sites
Hydrogen bonding is a key interaction in biological systems. researchgate.net The this compound molecule possesses several potential hydrogen bond donor and acceptor sites. The N'-hydroxy group (-OH) and the secondary amine (-NH-) in the ethanimidamide moiety can act as hydrogen bond donors. The oxygen atoms of the nitro group (-NO2) and the nitrogen atom of the imine group (=N-) are potential hydrogen bond acceptors. researchgate.netnih.gov Computational analyses, such as mapping the MEP and Natural Bond Orbital (NBO) analysis, can identify these sites and quantify their hydrogen bonding strength. researchgate.netnih.gov
Pre Clinical Biological Activity and Mechanism of Action Research for N Hydroxy 2 4 Nitrophenyl Ethanimidamide
In Vitro Evaluation of Biological Activities
In vitro studies are fundamental in pre-clinical research to determine the potential biological effects of a compound at a cellular level. While direct data on N'-hydroxy-2-(4-nitrophenyl)ethanimidamide is scarce, research on analogous structures provides insight into its potential antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity Assessments (Antibacterial, Antifungal)
There is no specific data available regarding the antimicrobial activity of this compound. However, studies on other nitrophenyl-containing compounds have demonstrated a broad spectrum of antimicrobial effects.
A series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives were synthesized and evaluated for their antibacterial and antifungal activities. These compounds showed a wide range of activity against various microorganisms, including drug-resistant strains. nih.gov The microbiological results indicated that these compounds possessed a broad spectrum of activity with Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 500 µg/ml. nih.gov One benzamide (B126) derivative, in particular, demonstrated significant activity against Bacillus subtilis and Staphylococcus aureus. nih.gov
Similarly, metal complexes of a hydrazone ligand, N-(hydroxy-4-((4-nitrophenyl)diazenyl) benzylidene)-2-(phenylamino)acetohydrazide, were assessed for antimicrobial properties against E. coli, Bacillus subtilis, and Aspergillus Niger. The results showed that certain metal complexes of the ligand exhibited higher antibacterial and antifungal activities than the ligand alone. ekb.eg
| Microorganism | MIC (µg/ml) |
|---|---|
| B. subtilis (Drug-Resistant) | 1.95 |
| B. subtilis | 3.9 |
| S. aureus | 7.8 |
Anticancer Activity and Cytotoxicity Studies in Established Cell Lines
Direct studies on the anticancer and cytotoxic effects of this compound are not found in the reviewed literature. However, related compounds have been investigated for their potential as anticancer agents.
For instance, N-(2-hydroxyphenyl)-2-phenazinamine (NHP), isolated from the marine actinomycete Nocardiopsis exhalans, demonstrated significant anti-proliferative activity against human breast cancer cells (MCF7) with an effective concentration of 300 µg/ml. frontiersin.org Notably, NHP showed less cytotoxicity against normal human breast epithelial cells (HBL100), suggesting it could be a potential anticancer agent with a favorable toxicity profile. frontiersin.org The mechanism of action appeared to involve the generation of reactive oxygen species (ROS) in cancer cells, leading to apoptosis. frontiersin.org
| Cell Line | Activity |
|---|---|
| Human Breast Cancer (MCF7) | Significant anti-proliferative activity at 300 µg/ml |
| Normal Human Breast Epithelial (HBL100) | Less cytotoxic activity observed |
Anti-inflammatory Potential Investigations
The anti-inflammatory potential of this compound has not been specifically evaluated. However, research on other molecules containing similar chemical features suggests a possible role in modulating inflammatory pathways.
For example, a series of 2-hydroxy-N-(4-substituted phenyl)nicotinamides were synthesized and screened for anti-inflammatory activity. The study found that compounds featuring electron-withdrawing groups, such as 4-NO2 (a nitrophenyl group), exhibited significant anti-inflammatory effects. researchgate.net Additionally, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have been evaluated for their in vitro anti-inflammatory activity using a protease inhibition assay. The results showed that these compounds had superior efficiency in inhibiting the enzyme trypsin compared to the standard drug, acetylsalicylic acid, with IC50 values ranging from 0.04 to 0.07 mg/mL. nih.gov Another study on a phenylpropanoid compound, HHMP, demonstrated its ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 in macrophage cells by blocking the NF-κB signaling pathway. nih.gov
Enzyme Inhibition Studies
Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. While specific enzyme targets for this compound have not been identified, research into related compounds points to several enzyme families as potential targets.
Identification of Target Enzymes (e.g., Lactate Dehydrogenase, Serine Proteinases, PARP)
Lactate Dehydrogenase (LDH): LDH, particularly the LDHA isoform, is a crucial enzyme in the metabolism of cancer cells and is considered a promising target for anticancer therapies. frontiersin.orgnih.gov While there is no direct evidence linking this compound to LDH, other novel small molecules, such as 1,3-benzodioxole (B145889) derivatives, have been identified as potential LDHA inhibitors. nih.gov
Serine Proteinases: Serine proteases are a large family of enzymes involved in various physiological processes, and their inhibitors have therapeutic applications. nih.gov Studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown they can inhibit trypsin, a type of serine protease. nih.gov
Poly (ADP-ribose) polymerase (PARP): PARP enzymes, particularly PARP1, are critical for DNA repair. nih.gov PARP inhibitors are a class of anticancer drugs that work by blocking this repair mechanism, leading to the death of cancer cells, especially those with mutations in BRCA genes (a principle known as synthetic lethality). nih.govdrugtargetreview.comresearchgate.net The mechanism involves preventing the synthesis of poly(ADP-ribose) and trapping PARP on the DNA, which leads to the accumulation of DNA damage. nih.govresearchgate.netresearchgate.net There are no studies directly implicating this compound as a PARP inhibitor.
Kinetic Characterization of Enzyme Inhibition (e.g., IC50, Ki Determination)
Kinetic characterization, including the determination of the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), is crucial for quantifying the potency of an enzyme inhibitor. Specific IC50 or Ki values for this compound are not available. However, such data exist for related compounds against their respective enzyme targets.
The relationship between IC50 and Ki is important, with the Ki value being a more absolute measure of inhibitor potency, independent of substrate concentration. nih.govnih.gov
| Compound Class | Target Enzyme | Kinetic Parameter | Value | Reference |
|---|---|---|---|---|
| 1,3-Benzodioxole derivative (Compound 2) | Lactate Dehydrogenase A (LDHA) | IC50 | 13.63 µM | nih.gov |
| 1,3-Benzodioxole derivative (Compound 10) | Lactate Dehydrogenase A (LDHA) | IC50 | 47.2 µM | nih.gov |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Trypsin | IC50 | 0.04–0.07 mg/mL | nih.gov |
Principles of Transition-State Analog Design in Amidoxime (B1450833) Inhibitors
The design of potent enzyme inhibitors often leverages the concept of transition-state stabilization, a cornerstone of enzyme catalysis. Enzymes function by binding the high-energy transition state of a reaction more tightly than the substrate or product, thereby lowering the activation energy. youtube.com Transition-state analogs are stable molecules designed to mimic the geometry and electronic features of this fleeting transition state. wikipedia.org By resembling this optimal binding partner, these analogs can act as powerful inhibitors, binding to the enzyme's active site with very high affinity, often orders of magnitude greater than the substrate itself. wikipedia.orgthe-scientist.com
The process of designing a transition-state analog inhibitor involves several key steps:
Determining the Transition State Structure: The structure of the transition state, which exists for only a few femtoseconds, must be elucidated. the-scientist.com This is typically achieved through a combination of experimental techniques, such as kinetic isotope effect (KIE) studies, and computational quantum chemistry simulations. wikipedia.orgnih.gov
Designing a Stable Mimic: Once the transition-state geometry is understood, a stable chemical scaffold is designed to replicate its key features. nih.gov This includes mimicking bond lengths, angles, and charge distribution. youtube.com The stability of the analog is crucial; it must bind tightly without undergoing the chemical reaction catalyzed by the enzyme. nih.gov
For enzymes that catalyze reactions involving tetrahedral intermediates, such as the hydrolysis of amide bonds by proteases, the transition state has a tetrahedral geometry. The amidoxime functional group (RC(=NOH)NH2), present in compounds like this compound, is well-suited to mimic such transition states. The tetrahedral nature of the central carbon and the potential for specific hydrogen bonding interactions from the hydroxylamine (B1172632) moiety can resemble the charge development and geometry of the transition state during nucleophilic attack on a carbonyl or similar center. While specific research on this compound as a transition-state analog is not detailed in the available literature, its core structure suggests potential for this inhibitory mechanism against enzymes like amidases or proteases.
Biological Target Identification and Validation Strategies
Identifying the specific molecular target of a bioactive compound like this compound is a critical yet challenging step in drug discovery. nih.gov This process, often called target deconvolution, is essential for understanding the compound's mechanism of action and for optimizing it into a therapeutic lead. nih.gov A variety of strategies, from broad phenotypic screens to direct biochemical methods, are employed to pinpoint the protein or pathway with which the compound interacts.
Phenotypic screening represents a foundational approach in drug discovery where compounds are tested for their ability to induce a desired change in a cell or organism's phenotype, such as inhibiting cancer cell growth, without prior knowledge of the specific target. nih.govcriver.com This strategy is effective for identifying molecules with novel mechanisms of action. nih.gov
Once a "hit" compound like this compound is identified through a phenotypic screen, the major challenge becomes target deconvolution—the process of identifying the molecular target(s) responsible for the observed effect. criver.comresearchgate.net This is a crucial step to move from a hit compound to a validated lead. nih.gov The process aims to distinguish the specific, intended target from non-specific or off-target interactions. criver.com
Affinity-based methods are direct approaches that use the compound itself as a "bait" to capture its binding partners from a complex biological sample, such as a cell lysate. nih.gov These techniques are powerful tools for identifying direct physical interactions between a small molecule and its protein targets. rsc.org
Common affinity-based strategies include:
Affinity Chromatography: This is a widely used technique where a chemically modified version of the bioactive compound is immobilized on a solid support (e.g., beads). nih.gov When a cell lysate is passed over this support, the target protein(s) bind to the immobilized compound and are retained, while non-binding proteins are washed away. The captured proteins can then be eluted and identified, typically using mass spectrometry. nih.govrsc.org
Photoaffinity Labeling (PAL): In this method, the compound is modified with a photoreactive group and often a reporter tag (like biotin (B1667282) or an alkyne for click chemistry). nih.gov Upon exposure to UV light, the photoreactive group forms a covalent bond with any nearby molecules, including the specific binding target. nih.gov This permanently links the compound to its target, allowing for subsequent isolation and identification.
Capture Compound Mass Spectrometry (CCMS): This advanced method uses trifunctional molecules that combine reversible affinity binding with cross-linking to covalently capture target proteins, even those that are low in abundance, under conditions relevant to the phenotypic assay. criver.comnih.gov
| Method | Principle | Advantages | Challenges |
|---|---|---|---|
| Affinity Chromatography | Compound is immobilized on a solid support to "pull down" binding proteins from a lysate. nih.gov | Widely used; relatively straightforward concept. | Requires chemical modification for immobilization; can lead to non-specific binding. criver.comrsc.org |
| Photoaffinity Labeling (PAL) | A photoreactive version of the compound forms a covalent bond with its target upon UV irradiation. nih.gov | Captures interactions in a more native context; covalent bond is stable. | UV light can damage proteins; requires synthesis of a specialized chemical probe. nih.gov |
| Capture Compound Mass Spectrometry (CCMS) | Uses trifunctional probes for reversible binding and cross-linking to capture targets in living cells. criver.com | High sensitivity and specificity; correlates binding with biological activity. criver.comnih.gov | Technically complex; requires sophisticated probe design. |
Functional genomics and proteomics offer powerful, indirect methods for generating hypotheses about a compound's mechanism and potential targets. ufl.edu These approaches measure the global changes in a biological system (e.g., a cell line) in response to treatment with the compound.
By analyzing changes in the proteome—the entire set of proteins expressed—researchers can gain insights into the pathways affected by the compound. For instance, techniques like two-dimensional gel electrophoresis (2DE) coupled with mass spectrometry can identify specific proteins whose expression levels change or that undergo post-translational modifications after drug treatment. nih.gov Given that this compound contains a nitro group, proteomic methods could be used to investigate whether it induces protein nitration, a modification linked to oxidative stress, by using specific antibodies to detect 3-nitrotyrosine-modified proteins. nih.gov
Tool compounds are essential for validating that the interaction between a small molecule and its identified target is responsible for the observed biological effect. rsc.org These are often analogs of the original hit compound designed with specific properties. For example, a "negative control" analog, which is structurally similar to the active compound but designed to not bind the target, can be synthesized. If this control compound fails to produce the same phenotype, it strengthens the evidence for a specific on-target mechanism.
Prodrugs can also be utilized as tool compounds. A prodrug is an inactive or less active derivative of a drug that is converted into the active form within the body. nih.govresearchgate.net Developing a prodrug of this compound could help overcome potential issues with solubility or cell permeability in experimental models, ensuring that the active compound reaches its site of action to produce a measurable biological effect. nih.govnih.gov
Investigations into Mechanism of Action (In Vitro Cellular and Molecular Studies)
Once a target is identified and validated, a series of in vitro cellular and molecular studies are required to elucidate the precise mechanism of action of a compound like this compound. These studies aim to confirm the compound's effect on its target at the molecular level and understand the downstream consequences in a cellular context.
While specific experimental data for this compound is limited, a standard workflow of in vitro assays would be employed. Drawing parallels from studies on structurally related nitrophenyl compounds that have shown inhibitory activity against bacterial enzymes or antimicrobial properties, a potential research plan can be outlined. nih.govekb.egresearchgate.net
| Assay Type | Purpose | Example Application |
|---|---|---|
| Enzyme Inhibition Assays | To quantify the inhibitory potency of the compound against the purified target protein. | Determine the IC₅₀ or Kᵢ value of this compound against its identified enzyme target. nih.gov |
| Cell Viability/Proliferation Assays | To measure the effect of the compound on cell survival and growth. | Assess the cytotoxic or cytostatic effects on cancer cell lines or microbial cultures (e.g., E. coli, Bacillus subtilis). ekb.eg |
| Reporter Gene Assays | To determine if the compound modulates the activity of a specific signaling pathway or transcription factor. | Use a luciferase reporter to see if the compound affects pathways commonly dysregulated in disease, such as NF-κB or p53 signaling. |
| Western Blotting | To measure changes in the expression or modification state of the target protein and downstream effectors. | Confirm that the compound inhibits its target in cells and measure the impact on downstream pathway components. |
| Antimicrobial Susceptibility Testing | To determine the minimum inhibitory concentration (MIC) against various bacterial or fungal strains. | Evaluate the potential of this compound as an antimicrobial agent. researchgate.net |
These studies, beginning with direct biochemical assays and progressing to more complex cellular models, are fundamental to building a comprehensive understanding of how this compound exerts its biological effects.
Elucidation of Molecular Interactions with Biological Macromolecules
The biological activity of this compound is fundamentally linked to its molecular structure, which facilitates various interactions with biological macromolecules. The amidoxime group is a key feature, known to be a bioisostere of hydroxamates. This functional group is capable of chelating transition metal ions, such as zinc, which is a critical component in the active site of enzymes like histone deacetylases (HDACs). This chelating ability is a primary mechanism by which amidoximes can exhibit inhibitory activity against such metalloenzymes. nih.gov
The nitroaromatic portion of the molecule, the 4-nitrophenyl group, also plays a significant role. The nitro group is a strong electron-withdrawing group, which can influence the electronic properties of the entire molecule, affecting its binding affinity and reactivity. mdpi.com Furthermore, the aromatic ring can participate in π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) within the binding pockets of target proteins. nih.gov Hydrogen bonding is another crucial interaction. The N'-hydroxy group of the amidoxime moiety can act as both a hydrogen bond donor and acceptor, forming stable connections with amino acid side chains in a receptor's active site, thereby anchoring the ligand in a favorable orientation. drugdesign.org
Analysis of Cellular Pathway Modulation
The molecular interactions of amidoxime derivatives translate into the modulation of various cellular pathways. For instance, by inhibiting metalloenzymes like HDACs, these compounds can influence epigenetic regulation, leading to changes in gene expression. nih.gov Studies on some amidoximes have demonstrated their ability to arrest the cell cycle in the G2/M phase, a common outcome for agents that interfere with DNA synthesis or microtubule function, ultimately leading to the induction of apoptosis (programmed cell death). nih.gov
Compounds containing a nitrophenyl group may also be implicated in pathways related to oxidative stress. The nitro group can be enzymatically reduced within cells to form nitro radical anions, which can lead to the generation of reactive oxygen species (ROS). mdpi.com This can trigger signaling cascades sensitive to the cellular redox state. For example, the lipid peroxidation product 4-hydroxy-2-nonenal (4-HNE) is known to induce apoptosis through both extrinsic (Fas-mediated) and intrinsic (p53-mediated) pathways. nih.gov While not directly demonstrated for this compound, the potential for nitroaromatic compounds to influence these pathways is an area of active investigation.
Ligand Binding Studies and Receptor Interactions
Ligand binding studies are essential to quantify the affinity and specificity of a compound for its biological target. For this compound, this involves determining its binding constants (such as Kᵢ or IC₅₀ values) for specific receptors or enzymes. Computational modeling, or in silico studies, are frequently employed to predict the binding mode of ligands. nih.gov Molecular docking simulations can predict how the compound fits into the active site of a target protein, highlighting key interactions. For aminergic G protein-coupled receptors (GPCRs), a common interaction involves an electrostatic bond between a protonatable nitrogen atom on the ligand and a conserved aspartate residue in the receptor's transmembrane domain. nih.gov
Fluorescence-based binding assays and isothermal titration calorimetry (ITC) are experimental techniques used to confirm these predictions and measure the thermodynamic parameters of binding. mdpi.com Such studies can reveal the strength of the interaction and whether it is primarily driven by enthalpy or entropy. For amidoxime-based HDAC inhibitors, these studies would confirm the chelation of the zinc ion in the active site and quantify the affinity of this interaction. nih.gov
Structure-Activity Relationship (SAR) Studies and Pre-clinical Lead Optimization
The journey from a promising "hit" compound to a viable drug candidate involves rigorous structure-activity relationship (SAR) studies and lead optimization. This iterative process aims to enhance the desired therapeutic properties while minimizing undesirable side effects. biobide.com
Rational Drug Design Principles Applied to Amidoximes
Rational drug design is a strategy that leverages knowledge of a biological target's structure and mechanism to design effective drugs. nih.gov This approach is particularly relevant for amidoximes. Because the amidoxime group is a known bioisostere for the hydroxamic acid group found in many approved drugs, it serves as a validated starting point for design. nih.gov Medicinal chemists can use this bioisosteric replacement to create novel compounds with potentially improved pharmacokinetic profiles or reduced toxicity.
Structure-based drug design is a key component of this process. stonybrookmedicine.edu Using X-ray crystallography or NMR spectroscopy, researchers can obtain high-resolution structures of a target protein bound to a ligand. This structural information allows for the precise design of modifications to the amidoxime scaffold to improve its fit and interactions within the binding site, thereby enhancing potency and selectivity. nih.gov
Hit Identification and Characterization in Early Drug Discovery
A "hit" is a compound that shows the desired biological activity in an initial screen and is a starting point for drug development. oncodesign-services.comvipergen.com this compound could be identified as a hit through high-throughput screening (HTS), where large libraries of chemicals are tested against a specific biological target. vipergen.com
Once a hit is identified, it undergoes a characterization process. axcelead-us.com This involves re-testing to confirm its activity, determining its purity, and conducting initial assessments for potential liabilities, such as cytotoxicity or promiscuous binding (interacting with many targets non-specifically). nih.gov Orthogonal assays, which measure the same biological endpoint using a different technology, are used to ensure the observed activity is genuine. The goal is to select the most promising hit series to advance into the more resource-intensive hit-to-lead and lead optimization stages. oncodesign-services.com
Below is a table summarizing the typical stages of hit identification and characterization:
| Stage | Objective | Key Activities |
| Primary Screening | Identify initial "hits" from a large compound library. | High-Throughput Screening (HTS) against a specific target. |
| Hit Confirmation | Verify the activity of the primary hits. | Re-testing active compounds, often at varying concentrations to establish a dose-response relationship. |
| Hit Characterization | Assess the quality and potential of the confirmed hits. | Purity analysis, orthogonal assays, preliminary ADME/Tox profiling, checking for promiscuity. |
| Hit Prioritization | Select the most promising hit series for further development. | Evaluation of potency, selectivity, synthetic tractability, and intellectual property potential. |
Design Principles for Modulating Activity and Selectivity
After a hit is validated and becomes a "lead" compound, the process of lead optimization begins. The primary goal is to modify the molecule's structure to maximize its therapeutic activity and selectivity while improving its drug-like properties (e.g., solubility, metabolic stability). creative-biostructure.comnuvisan.com
For a compound like this compound, medicinal chemists would explore a variety of structural modifications. This constitutes the Structure-Activity Relationship (SAR) study. drugdesign.orgnih.gov
Key modifications and their rationale are outlined in the table below:
| Molecular Component | Potential Modification | Rationale for a SAR Study |
| 4-Nitrophenyl Ring | Varying the position of the nitro group (ortho, meta, para). | To probe the optimal geometry for binding pocket interactions. |
| Replacing the nitro group with other substituents (e.g., halogens, alkyl, methoxy (B1213986) groups). | To modulate electronic properties, hydrophobicity, and steric fit, thereby affecting potency and selectivity. | |
| Ethanimidamide Linker | Changing the length or rigidity of the linker between the phenyl ring and the amidoxime. | To optimize the distance and orientation between the two key functional groups for better target engagement. |
| N'-hydroxy-imidamide Group | Modifying the amidoxime itself or replacing it with other zinc-binding groups. | To fine-tune the metal-chelating properties and explore alternative interactions with the active site. |
Through these iterative design-make-test-analyze cycles, researchers can develop a deep understanding of the SAR, leading to the identification of a pre-clinical candidate with an optimized profile of efficacy, safety, and pharmacokinetics. biobide.comnuvisan.com
Comprehensive Exploration of Substituent Effects on Biological Profiles
The biological activity of this compound and its analogs is significantly influenced by the nature and position of substituents on the phenyl ring. Research into the structure-activity relationships (SAR) of these compounds has provided valuable insights into the chemical features that govern their therapeutic potential.
A key area of investigation has been the antiplasmodial activity of this class of compounds. Studies have revealed that the presence and position of a nitro group are critical determinants of efficacy. For instance, a comparative analysis of nitro-substituted compounds against their corresponding amino analogs demonstrated that the nitro derivatives generally exhibit greater activity. mdpi.com Specifically, compounds with a 4-nitrophenyl moiety were found to be more potent than their 3-substituted counterparts. mdpi.com
This trend is clearly illustrated when comparing the 50% inhibitory concentrations (IC50) against the NF54 strain of Plasmodium falciparum (PfNF54). The (4-nitrophenyl) derivatives displayed a range of IC50 values from 0.323 to 26.69 µM, whereas the (4-aminophenyl) compounds were less active, with IC50 values ranging from 3.136 to 53.70 µM. mdpi.com This suggests that the electron-withdrawing nature of the nitro group at the para position of the phenyl ring is advantageous for antiplasmodium activity.
Further exploration into the effects of other substituents has also been undertaken. For example, the replacement of the nitro group with other functionalities, such as a chloro or fluoro group, has been investigated to understand the electronic and steric requirements for optimal activity. The synthesis of a 2-(4-chlorophenyl)-N'-hydroxy-2-(hydroxyimino)ethanimidamide has been reported, indicating the exploration of halogenated analogs. mdpi.com Similarly, a 4-(4-fluorophenyl) analog was noted for its solubility, an important factor in biological activity. mdpi.com
The following table summarizes the antiplasmodial activity of selected nitrophenyl and aminophenyl derivatives, highlighting the impact of the substituent and its position on the phenyl ring.
| Compound Class | Substituent Position | PfNF54 IC50 Range (µM) |
|---|---|---|
| Nitro-substituted | 4-position (para) | 0.323 – 26.69 |
| Amino-substituted | 4-position (para) | 3.136 – 53.70 |
| Nitro-substituted | 3-position (meta) | Generally less active than 4-substituted analogs |
| Amino-substituted | 3-position (meta) | Generally less active than 4-substituted analogs |
In addition to the core phenyl ring, modifications to other parts of the this compound scaffold are also a subject of research. The synthesis of various derivatives, such as N′-Hydroxy-2-(hydroxyimino)-2-(4-nitrophenyl)ethanimidamide, has been documented, indicating that the broader chemical space around this core structure is being actively explored. mdpi.com
The insights gained from these SAR studies are crucial for the rational design of new derivatives with improved potency and selectivity. By systematically altering the substituents on the phenyl ring and other parts of the molecule, researchers can fine-tune the electronic, steric, and lipophilic properties to optimize interactions with biological targets and enhance the therapeutic potential of this class of compounds.
Future Research Directions and Potential Academic Applications of Amidoxime Chemistry
Development of Novel and Sustainable Synthetic Methodologies for Amidoximes
The traditional synthesis of amidoximes, often involving the reaction of nitriles with hydroxylamine (B1172632), is undergoing a paradigm shift towards more sustainable and efficient methodologies. nih.gov Future research will undoubtedly prioritize the development of green synthetic routes that minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents.
Key areas of development include:
Green Solvents and Catalysis: A significant advancement is the use of water as a solvent for amidoxime (B1450833) synthesis, often in the presence of a mild base like triethylamine (B128534). researchgate.net This approach not only enhances the green profile of the reaction but can also lead to good yields and simplified work-up procedures. researchgate.net Future work will likely explore other green solvents, such as ionic liquids and deep eutectic solvents, as well as the development of reusable catalysts to further improve sustainability.
Energy-Efficient Methods: The application of alternative energy sources like ultrasound and microwave irradiation has shown promise in accelerating the synthesis of amidoximes. nih.gov Ultrasonic irradiation, for instance, can significantly shorten reaction times and improve yields in a solvent-free or aqueous medium. nih.gov Further research is needed to optimize these methods for a wider range of substrates and to scale them up for industrial applications.
One-Pot Syntheses: One-pot procedures that combine multiple reaction steps without the isolation of intermediates are highly desirable for improving efficiency and reducing waste. researchgate.net A convenient one-pot approach for the preparation of N-substituted amidoximes from amides, acid chlorides, or carboxylic acids has been developed, offering a fast and economic alternative to multi-step methods. researchgate.net The continued design of innovative one-pot syntheses for various amidoxime derivatives will be a significant focus.
| Synthetic Method | Key Features | Advantages | References |
| Classical Method | Reaction of nitriles with hydroxylamine hydrochloride in the presence of a base. | Well-established, generally high yields. | nih.gov |
| Green Synthesis | Use of water as a solvent, mild bases (e.g., triethylamine). | Environmentally friendly, easier work-up. | researchgate.net |
| Ultrasonic Irradiation | Application of ultrasound to accelerate the reaction. | Shorter reaction times, good yields, often solvent-free. | nih.gov |
| Microwave-Assisted Synthesis | Use of microwave energy to heat the reaction mixture. | Rapid synthesis, often with improved yields. | nih.gov |
| One-Pot Synthesis | In-situ formation of intermediates from amides, acid chlorides, or carboxylic acids. | Increased efficiency, reduced waste, time-saving. | researchgate.net |
Application of Advanced Spectroscopic and Imaging Techniques for Real-time Structural Insights
A thorough understanding of the structure, conformation, and reactivity of amidoximes is crucial for their rational design and application. While standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are routinely used for characterization, the application of more advanced and real-time techniques can provide deeper insights. nih.govresearchgate.netmdpi.com
Future research in this area will likely focus on:
Advanced NMR Techniques: Two-dimensional NMR (2D-NMR) spectroscopy can provide detailed information about the connectivity and spatial relationships of atoms within the N'-hydroxy-2-(4-nitrophenyl)ethanimidamide molecule, helping to elucidate its precise conformation in solution. numberanalytics.com
High-Resolution Mass Spectrometry (HRMS): Techniques like electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry (ESI-FT-ICR MS) can be employed for the accurate mass determination and fragmentation analysis of amidoximes, aiding in their unambiguous identification and the characterization of their metabolites or reaction products. nih.gov
In-situ and Real-time Monitoring: The use of in-situ spectroscopic techniques, such as ReactIR (in-situ FT-IR) and process NMR, can enable the real-time monitoring of amidoxime synthesis. This would allow for a better understanding of reaction kinetics and mechanisms, leading to optimized reaction conditions and improved yields.
X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for determining the three-dimensional structure of molecules in the solid state. Obtaining a crystal structure of this compound would provide invaluable information about its bond lengths, bond angles, and intermolecular interactions, which can be correlated with its physical and biological properties.
| Technique | Information Gained | Potential Application for this compound |
| 2D-NMR Spectroscopy | Detailed structural connectivity and conformational analysis in solution. | Elucidation of the 3D structure and dynamics in different solvent environments. |
| High-Resolution Mass Spectrometry | Accurate mass determination and fragmentation pathways. | Unambiguous identification and characterization of reaction byproducts or metabolites. |
| In-situ FT-IR (ReactIR) | Real-time monitoring of functional group transformations during a reaction. | Optimization of synthesis by tracking the conversion of the nitrile group. |
| X-ray Crystallography | Precise 3D molecular structure in the solid state, including intermolecular interactions. | Understanding solid-state packing and its influence on physical properties. |
Integration of High-Throughput Screening with Advanced Computational Approaches for Accelerated Discovery
The discovery of new bioactive agents is a time-consuming and expensive process. The integration of high-throughput screening (HTS) with advanced computational methods offers a powerful strategy to accelerate the identification and optimization of lead compounds based on the amidoxime scaffold.
Future research directions in this domain include:
High-Throughput Screening (HTS): The development of HTS assays to rapidly screen libraries of amidoxime derivatives against a wide range of biological targets will be crucial. This will enable the identification of promising hit compounds with desired biological activities. mdpi.com
Virtual Screening and Molecular Docking: Computational techniques such as virtual screening and molecular docking can be used to screen large virtual libraries of compounds against the three-dimensional structure of a biological target. researchgate.net This allows for the prediction of binding affinities and modes of interaction, helping to prioritize compounds for synthesis and biological evaluation.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to establish a mathematical relationship between the chemical structure of amidoxime derivatives and their biological activity. nih.gov These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogues.
Pharmacophore Modeling and ADMET Prediction: Pharmacophore modeling can identify the key structural features required for biological activity, which can be used to design new molecules with improved properties. In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is also essential for the early identification of compounds with favorable pharmacokinetic and safety profiles. researchgate.net
Exploration of this compound as a Scaffold for Diverse Bioactive Agents and Probes
The this compound scaffold, with its combination of an amidoxime group and a nitrophenyl moiety, presents a rich platform for the development of a wide array of bioactive agents and molecular probes. Amidoximes are known to be versatile building blocks for the synthesis of various heterocyclic compounds and possess a broad spectrum of biological activities. researchgate.net
The potential applications of this scaffold that warrant future investigation include:
Q & A
Q. Advanced Research Focus
- Retracted Literature : A 2008 study on a related hydroxyimino derivative was retracted due to duplicate publication. Researchers must verify citations and prioritize primary sources (e.g., Russian Journal of General Chemistry over retracted works) .
- Synthetic Yield Variability : Discrepancies in yields (e.g., 58% for a chlorophenyl analog vs. 93% for the nitro derivative) may stem from substituent effects or procedural variations (e.g., solvent ratios, base concentration) .
Methodological Recommendation : Replicate procedures with controlled variables and report detailed reaction conditions (e.g., molar ratios, solvent purity) to enhance reproducibility.
What safety protocols are critical when handling this compound?
Q. Basic Research Focus
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods or gloveboxes to avoid inhalation of toxic vapors .
- Waste Disposal : Segregate chemical waste and engage certified agencies for disposal to mitigate environmental risks .
Advanced Note : Nitroaryl compounds may form explosive byproducts under extreme conditions. Monitor reaction temperatures and avoid prolonged exposure to strong acids/bases.
What are the potential research applications of this compound in medicinal chemistry?
Q. Advanced Research Focus
- Antimicrobial Studies : Structural analogs (e.g., N′-hydroxy amidoximes) show activity against E. coli, suggesting utility as antibacterial scaffolds .
- Antiplasmodial Agents : Nitroaryl derivatives are explored for antiplasmodial activity, leveraging the nitro group’s redox properties .
- Enzyme Probes : The hydroxyimino group can coordinate metal ions, enabling use in metalloenzyme inhibition studies .
Methodological Insight : For biological assays, optimize solubility using DMSO/water mixtures and validate cytotoxicity against model cell lines (e.g., HEK293) to exclude nonspecific effects.
How can researchers resolve spectral inconsistencies during characterization?
Q. Advanced Research Focus
- Tautomerism : The hydroxyimino group may exist in keto-enol forms, causing split NMR peaks. Use variable-temperature NMR to identify dominant tautomers .
- Impurity Profiling : LC-MS or HPLC can detect byproducts (e.g., unreacted starting materials) that skew melting points or NMR data .
Case Study : A methoxyphenyl analog showed a single ¹H NMR peak at δ 5.27 ppm (hydroxyl protons), confirming tautomeric stability in DMSO .
What computational tools support the study of this compound’s reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
